molecular formula C18H13N3O2 B2996078 3-cyano-N-(2-methoxyquinolin-8-yl)benzamide CAS No. 1226445-57-3

3-cyano-N-(2-methoxyquinolin-8-yl)benzamide

Número de catálogo: B2996078
Número CAS: 1226445-57-3
Peso molecular: 303.321
Clave InChI: COEJVEASGJFFQN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-cyano-N-(2-methoxyquinolin-8-yl)benzamide is a versatile chemical compound with significant potential in various scientific research fields. It is known for its applications in drug discovery, organic synthesis, and molecular biology studies.

Propiedades

IUPAC Name

3-cyano-N-(2-methoxyquinolin-8-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c1-23-16-9-8-13-5-3-7-15(17(13)21-16)20-18(22)14-6-2-4-12(10-14)11-19/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEJVEASGJFFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC=C2NC(=O)C3=CC=CC(=C3)C#N)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(2-methoxyquinolin-8-yl)benzamide typically involves the cyanoacetylation of amines. This process includes the treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide with active methylene reagents . The reaction conditions often involve the use of basic catalysts such as triethylamine in boiling ethanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis and the use of efficient catalytic systems are likely employed to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-cyano-N-(2-methoxyquinolin-8-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into various reduced forms.

    Substitution: It can undergo substitution reactions, particularly halogenation, where halogen atoms replace hydrogen atoms in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using reagents like trichloroisocyanuric acid (TCCA) or tribromoisocyanuric acid (TBCA).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation of N-(2-methylquinolin-8-yl)benzamide yields halogenated derivatives with high efficiency .

Aplicaciones Científicas De Investigación

3-cyano-N-(2-methoxyquinolin-8-yl)benzamide is widely used in scientific research due to its versatility. Some of its applications include:

    Drug Discovery: It serves as a building block for the synthesis of potential pharmaceutical compounds.

    Organic Synthesis: It is used in the synthesis of complex organic molecules.

    Molecular Biology Studies: The compound is employed in various molecular biology experiments to study biological processes.

Mecanismo De Acción

The mechanism of action of 3-cyano-N-(2-methoxyquinolin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Similar Compounds

    2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: This compound shares a similar cyanoacetylation process in its synthesis.

    N-(2-methylquinolin-8-yl)benzamide: This compound undergoes similar halogenation reactions.

Uniqueness

3-cyano-N-(2-methoxyquinolin-8-yl)benzamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its methoxyquinoline moiety provides distinct chemical properties that differentiate it from other similar compounds.

Actividad Biológica

3-Cyano-N-(2-methoxyquinolin-8-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies related to this compound.

Synthesis

The synthesis of 3-cyano-N-(2-methoxyquinolin-8-yl)benzamide can be achieved through various methods involving the reaction of 2-methoxyquinoline derivatives with appropriate benzoyl chlorides and cyanide sources. The specific synthetic pathway may vary, but it typically involves the formation of the amide bond followed by cyano group incorporation.

Anticancer Activity

Research indicates that compounds containing the quinoline structure exhibit significant anticancer properties. For instance, derivatives similar to 3-cyano-N-(2-methoxyquinolin-8-yl)benzamide have shown inhibition against various cancer cell lines, including breast and renal cancer cells. In a study evaluating quinoline derivatives, compounds demonstrated selective cytotoxicity towards MCF-7 breast cancer cells, with some exhibiting IC50 values lower than those of established chemotherapeutics .

Inhibition of Protein Tyrosine Kinases

The compound has been noted for its ability to inhibit protein tyrosine kinases (PTKs), which are critical in regulating cellular functions and are often implicated in cancer progression. The inhibition of PTKs by 3-cyano derivatives suggests a potential therapeutic role in treating cancers associated with deregulated growth factor signaling pathways .

Anti-inflammatory Properties

In addition to anticancer activity, 3-cyano-N-(2-methoxyquinolin-8-yl)benzamide may possess anti-inflammatory effects. Similar quinoline derivatives have been shown to inhibit nitric oxide production in RAW 264.7 macrophages, indicating their potential as anti-inflammatory agents .

Structure-Activity Relationships (SAR)

The biological activity of 3-cyano-N-(2-methoxyquinolin-8-yl)benzamide can be influenced by its structural components. Key findings from SAR studies suggest:

  • The presence of the methoxy group at the 2-position of the quinoline ring enhances lipophilicity, which is crucial for cellular uptake.
  • Modifications at the benzamide moiety can significantly alter potency and selectivity against various biological targets .

Case Study 1: Anticancer Efficacy

A study evaluated a series of quinoline derivatives, including those similar to 3-cyano-N-(2-methoxyquinolin-8-yl)benzamide, against breast cancer cell lines. The results indicated that modifications in the substituents on the quinoline ring led to enhanced cytotoxicity. Compounds with electron-donating groups exhibited greater activity compared to those with electron-withdrawing groups .

Case Study 2: Inhibition of PTK Activity

In vitro assays demonstrated that certain substituted 3-cyano quinolines effectively inhibited PTK activity associated with tumor growth. These findings suggest that further exploration of this class could lead to new anticancer therapies targeting PTKs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-cyano-N-(2-methoxyquinolin-8-yl)benzamide, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a benzoyl chloride derivative (e.g., 3-cyanobenzoyl chloride) with a substituted quinoline amine (e.g., 2-methoxyquinolin-8-amine) under basic conditions. Pyridine or triethylamine is often used as a base in anhydrous dichloromethane or tetrahydrofuran to neutralize HCl byproducts . Critical factors include:

  • Temperature : Room temperature minimizes side reactions (e.g., hydrolysis of the cyan group).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) improves purity (>95% by LC-MS) .
  • Yield Optimization : Stoichiometric control of reagents (1:1.2 molar ratio of amine to acyl chloride) and inert atmosphere (N₂/Ar) prevent oxidation .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimally employed to characterize the structural integrity of 3-cyano-N-(2-methoxyquinolin-8-yl)benzamide?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm regiochemistry of the quinoline substituents (e.g., methoxy at C2, benzamide at C8). Aromatic protons in the quinoline ring appear as distinct doublets (δ 7.5–8.5 ppm), while the cyano group (C≡N) lacks protons but influences neighboring shifts .
  • IR Spectroscopy : Validate the amide bond (C=O stretch at ~1650–1680 cm⁻¹) and cyano group (C≡N stretch at ~2200–2260 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 344.1). Fragmentation patterns distinguish quinoline and benzamide moieties .

Q. What crystallographic strategies are recommended for determining the solid-state structure of this compound?

  • Methodological Answer :

  • Crystal Growth : Slow evaporation of saturated solutions (e.g., ethanol/water) at 4°C promotes single-crystal formation .
  • Data Collection : Use synchrotron or Cu-Kα radiation (λ = 1.5418 Å) with a CCD detector at low temperature (93–100 K) to minimize thermal motion .
  • Refinement : SHELXL refines atomic coordinates and thermal parameters. Key metrics: R factor <0.05, data-to-parameter ratio >7.0 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 2-methoxyquinoline moiety in biological activity?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., 2-ethoxy, 2-hydroxy) and test in receptor binding assays (e.g., mGlu5 allosteric modulation ).
  • Functional Assays : Compare EC₅₀ values in calcium mobilization assays (FLIPR) to assess potency. The methoxy group’s electron-donating effects may enhance receptor affinity by stabilizing hydrogen bonds .
  • Cross-receptor Profiling : Screen against related GPCRs (e.g., mGlu1, mGlu4) to evaluate selectivity .

Q. What strategies resolve contradictions between in vitro binding affinity and functional cellular activity data?

  • Methodological Answer :

  • Assay Conditions : Verify buffer composition (e.g., divalent cations affect mGlu5 conformation) and incubation times .
  • Receptor State Dependence : Use radioligand displacement assays with [³H]MPEP (antagonist) vs. [³H]quisqualate (agonist) to probe allosteric vs. orthosteric interactions .
  • Cell Line Validation : Ensure consistent expression levels (e.g., HEK293 cells with stable mGlu5 transfection) and normalize data to housekeeping genes (e.g., GAPDH) .

Q. How can computational modeling predict target interactions and guide lead optimization?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Glide to dock the compound into mGlu5’s allosteric pocket (PDB: 6FFH). Prioritize poses with hydrogen bonds to Ser809/Arg647 and π-π stacking with Phe788 .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Calculate RMSD/RMSF to identify flexible regions .
  • QSAR Models : Train on analogues’ EC₅₀ data using descriptors like logP, topological polar surface area, and H-bond acceptors .

Q. What experimental approaches identify and characterize polymorphic forms of this compound?

  • Methodological Answer :

  • Screening : Recrystallize from 10+ solvents (e.g., acetone, DMSO) and analyze by XRPD to detect polymorphs .
  • Thermal Analysis : DSC identifies melting points and phase transitions (heating rate: 10°C/min, N₂ atmosphere) .
  • Bioavailability Testing : Compare dissolution rates (USP apparatus) of polymorphs in simulated gastric fluid (pH 1.2) .

Q. How should in vivo studies be designed to evaluate pharmacokinetics and CNS penetration?

  • Methodological Answer :

  • Dosing : Administer via intraperitoneal (10 mg/kg) or oral routes (formulated in 10% Tween-80) .
  • Plasma/Brain Sampling : Collect at 0.5, 2, 4, 8, 24 h post-dose. LC-MS/MS quantifies compound levels (LLOQ: 1 ng/mL) .
  • BBB Penetration : Calculate brain-to-plasma ratio (Kp). LogD (1.5–2.5) and P-gp efflux ratio (Caco-2 assay) predict CNS availability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.